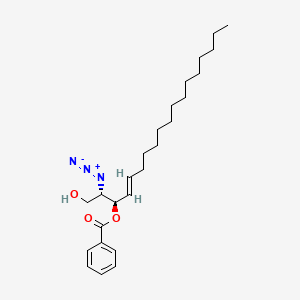

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-azido-1-hydroxyoctadec-4-en-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(23(21-29)27-28-26)31-25(30)22-18-15-14-16-19-22/h14-20,23-24,29H,2-13,21H2,1H3/b20-17+/t23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYONFWESLTQS-MLQNYIGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199929 | |

| Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103348-50-1 | |

| Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103348-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Retrosynthetic Analysis of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

A retrosynthetic analysis of this compound dictates a strategic disassembly of the molecule to identify viable starting materials and key synthetic transformations. The analysis primarily focuses on the disconnection of the azido (B1232118) and benzoyloxy functionalities and the stereoselective formation of the octadecenol (B13825973) backbone.

Disconnection Strategies for the Azido and Benzoyloxy Groups

The vicinal (2S,3R) relationship of the azido and benzoyloxy groups suggests a precursor epoxide as a logical electrophilic intermediate. This approach is a well-established method for the stereospecific synthesis of vicinal azido-alcohols. The retrosynthetic disconnection would therefore involve the nucleophilic opening of a suitably configured epoxide at the C2 position by an azide (B81097) source. The benzoyloxy group at C3 can be envisioned as being introduced either before or after the epoxide opening, often through the acylation of a hydroxyl group.

A primary disconnection can be proposed as follows:

This strategy simplifies the target molecule to a key intermediate, a 2,3-epoxy-4-octadecen-1-ol, where the stereochemistry at C3 and the geometry of the C4-C5 double bond are already established.

Approaches for Stereoselective Construction of the Octadecenol Backbone

The construction of the (4E)-octadecenol backbone with the correct stereochemistry is a critical aspect of the synthesis. A common and effective strategy for forming the trans double bond is the Wittig reaction or a related olefination reaction, such as the Horner-Wadsworth-Emmons reaction. This approach would involve the coupling of a C14-alkyl phosphonium (B103445) ylide with a suitable three-carbon aldehyde fragment already containing the desired C2 and C3 stereochemistry.

An alternative and powerful approach for constructing the backbone is through olefin cross-metathesis. This method offers a convergent route where two smaller olefinic fragments are coupled to form the desired C18 chain with the E-configured double bond.

Total Synthesis Approaches for this compound

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential construction from a single starting material. | Conceptually simpler to plan. | Overall yield can be low for long sequences. A failure in a late step can be costly. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields. wikipedia.org Allows for parallel synthesis. Easier to optimize individual fragment syntheses. | Requires careful planning of the fragment coupling reaction. |

Key Synthetic Intermediates and Their Transformations

The synthesis of this compound relies on several key intermediates. A plausible synthetic route, drawing from methodologies used for analogous sphingolipids, would likely involve the following transformations:

Starting Material: A common starting point for the synthesis of such chiral molecules is a readily available chiral precursor, such as D-tartaric acid or an amino acid like L-serine.

Formation of a Chiral Epoxide: The synthesis would proceed through the formation of a key chiral epoxide intermediate, such as diethyl (2R,3R)-2,3-epoxysuccinate, which can be derived from diethyl L-tartrate.

Nucleophilic Opening of the Epoxide: This key epoxide would then undergo a regioselective and stereospecific nucleophilic attack by an azide source, such as sodium azide, to introduce the azido group at the C2 position and generate a hydroxyl group at C3 with the desired (2S,3R) stereochemistry. This reaction is crucial for establishing the correct relative and absolute stereochemistry of the C2 and C3 centers.

Chain Elongation: The carbon chain would then be extended, for example, through the conversion of an ester group to an aldehyde, followed by a Wittig reaction with a C14-alkylidenephosphorane to introduce the (4E)-double bond and complete the octadecenol backbone.

Benzoylation: The final step would involve the benzoylation of the hydroxyl group at C3 to yield the target molecule. This is typically achieved using benzoyl chloride in the presence of a base.

Stereoselective Transformations in the Synthesis of this compound

The stereochemical integrity of the final product hinges on the successful implementation of several key stereoselective transformations.

The establishment of the (2S,3R) stereocenters is often accomplished through a nucleophilic opening of a chiral epoxide derived from a chiral pool starting material. For instance, starting from diethyl L-tartrate, a (2R,3R)-epoxide can be synthesized. The subsequent SN2 attack by an azide nucleophile at the C2 position proceeds with inversion of configuration, leading to the desired (2S,3R) stereochemistry of the resulting azido-alcohol.

Another critical stereoselective step is the formation of the (4E)-alkene. The Horner-Wadsworth-Emmons olefination is a reliable method for the stereoselective synthesis of (E)-alkenes. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. The use of specific reaction conditions and reagents can highly favor the formation of the E-isomer.

Asymmetric aldol (B89426) reactions represent another powerful tool for the stereocontrolled synthesis of the propargylic alcohol moiety. nih.gov Chiral auxiliaries or catalysts can be employed to control the absolute and relative stereochemistry of the newly formed stereocenters.

The following table summarizes some of the key stereoselective transformations that are applicable to the synthesis of the target molecule:

| Transformation | Reagents/Method | Stereochemical Outcome |

| Epoxidation | m-CPBA, Sharpless Asymmetric Epoxidation | Formation of a chiral epoxide. |

| Azide Opening of Epoxide | NaN3, Lewis acid | SN2 inversion at the site of attack, leading to a vicinal azido-alcohol with defined stereochemistry. |

| Olefination | Horner-Wadsworth-Emmons reaction | Stereoselective formation of the (E)-alkene. |

| Asymmetric Dihydroxylation | OsO4, chiral ligand (e.g., AD-mix) | Enantioselective formation of a vicinal diol. |

| Asymmetric Aldol Reaction | Chiral auxiliary or catalyst | Stereocontrolled formation of β-hydroxy carbonyl compounds. nih.gov |

The strategic combination of these retrosynthetic principles and stereoselective methodologies allows for the efficient and controlled synthesis of this compound, a molecule of interest in the broader field of sphingolipid chemistry.

Asymmetric Introduction of the Azide Group

The introduction of the azide group at the C-2 position with the correct (S) configuration, adjacent to a hydroxyl group with (R) configuration at C-3, is a critical step in the synthesis. This 1,2-azido-alcohol motif is often constructed using strategies based on chiral allylic alcohols.

One of the most powerful and widely used methods is the Sharpless Asymmetric Epoxidation (SAE) . jiwaji.edudalalinstitute.com This reaction converts a primary or secondary allylic alcohol into a 2,3-epoxyalcohol with high enantioselectivity. wikipedia.org The synthesis would begin with a (4E)-octadecen-1-ol precursor. The epoxidation is catalyzed by titanium tetra(isopropoxide) in the presence of a chiral ligand, diethyl tartrate (DET). dalalinstitute.com The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, allowing for the predictable formation of the desired epoxide stereoisomer. researchgate.net

Following the creation of the chiral epoxide, a nucleophilic ring-opening reaction with an azide source, such as sodium azide (NaN₃), is performed. This Sₙ2 reaction typically occurs at the less hindered carbon (C-2) and proceeds with an inversion of configuration, thereby establishing the required (2S,3R) stereochemistry of the azido-alcohol. researchgate.netmdpi.com

An alternative, highly efficient catalytic approach is the Sharpless Asymmetric Aminohydroxylation (AA) . nih.govrsc.org This reaction can install a protected amine and a hydroxyl group across a double bond in a single step with high enantioselectivity. rsc.orgnih.gov While it directly yields an amino alcohol rather than an azido alcohol, the azide group is often considered a synthetic precursor to the amine, making this method highly relevant for creating the core structure. rsc.org

Table 1: Comparison of Asymmetric Methods for 1,2-Azido/Amino Alcohol Synthesis This table is interactive. You can sort and filter the data by clicking on the headers.

| Method | Key Reagents | Stereocontrol | Key Advantages |

|---|---|---|---|

| Sharpless Epoxidation + Azide Opening | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH; then NaN₃ | Ligand-controlled epoxidation followed by Sₙ2 inversion | Well-established, predictable stereochemistry, versatile epoxy alcohol intermediate. jiwaji.eduresearchgate.net |

| Sharpless Aminohydroxylation | Osmium catalyst, chiral ligand (e.g., DHQD-PHAL), N-source (e.g., carbamate) | Ligand-controlled facial selectivity | Direct, catalytic, high atom economy for amino alcohol synthesis. rsc.orgmsu.edu |

Control of (4E)-Double Bond Geometry

The geometry of the double bond at the C-4 position must be exclusively trans (E), which is crucial for the biological function of many sphingolipids. nih.gov Several reliable methods are available to achieve this stereochemical control.

Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for synthesizing (E)-alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde. The reaction conditions strongly favor the formation of the thermodynamically more stable E-isomer, often with excellent selectivity.

Alkyne Reduction: A synthetic route proceeding via an alkyne intermediate can be used. The stereoselective reduction of the alkyne to a trans-alkene is commonly achieved using a dissolving metal reduction, such as sodium in liquid ammonia. mdpi.com

Olefin Metathesis: Modern synthetic chemistry often employs olefin cross-metathesis with catalysts like the Grubbs' second-generation catalyst. This method is highly efficient and provides excellent control over the E-geometry of the resulting double bond. mdpi.comnih.gov

Table 2: Methods for (E)-Alkene Formation in Sphingolipid Synthesis This table is interactive. You can sort and filter the data by clicking on the headers.

| Method | Reactants | Key Features | Typical E/Z Selectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Ylide | High E-selectivity, mild conditions. | >95:5 |

| Dissolving Metal Reduction | Alkyne | Uses Na or Li in liquid NH₃. | >98:2 |

| Olefin Cross-Metathesis | Alkene + Alkene with Ru-catalyst | High functional group tolerance, catalytic. nih.gov | >95:5 |

Protecting Group Strategies for Multifunctional Chemical Entities

The synthesis of this compound involves managing multiple reactive sites: a primary alcohol, a secondary alcohol, and an azide. This necessitates a robust protecting group strategy, often relying on the concept of orthogonality . organic-chemistry.orgwikipedia.org Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.debiosynth.com

Primary Alcohol (C-1): This group is often protected with a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which can be selectively removed with fluoride (B91410) reagents (e.g., TBAF). Other options include the trityl (Trt) group, which is acid-labile.

Secondary Alcohol (C-3): In the target molecule, this is protected as a benzoate (B1203000) ester. The benzoate group is stable under many reaction conditions but can be cleaved by hydrolysis under basic conditions (saponification).

Azide Group (C-2): The azide itself serves as a highly stable protecting group for the amine functionality. It is inert to most conditions used for protecting and deprotecting alcohols. It is typically converted to the amine in the final stages of a synthesis via reduction, for example, through catalytic hydrogenation or a Staudinger reaction.

The selection of these groups allows for a synthetic sequence where the primary alcohol can be deprotected and modified without affecting the benzoate ester or the azide, providing significant synthetic flexibility. researchgate.net

Table 3: Orthogonal Protecting Groups in Sphingolipid Synthesis This table is interactive. You can sort and filter the data by clicking on the headers.

| Functional Group | Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Primary Alcohol | TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | TBAF (Fluoride source) | Stable to base, mild acid. |

| Primary Alcohol | Trt (Trityl) | Trt-Cl, Pyridine | Mild Acid (e.g., TFA) | Stable to base, hydrogenation. |

| Secondary Alcohol | Benzoyl (Bz) | Benzoyl Chloride, Pyridine | Base (e.g., NaOH, K₂CO₃) | Stable to acid, hydrogenation. |

| Amine (as precursor) | Azide (N₃) | NaN₃ (from epoxide) | H₂, Pd/C or PPh₃ (Staudinger) | Very robust; stable to acid/base. |

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and improve safety and efficiency.

A key aspect of green chemistry is the careful selection of solvents. Traditional lipid syntheses often rely on halogenated solvents like dichloromethane (B109758) or polar aprotic solvents like dimethylformamide. Green chemistry initiatives promote the use of less toxic, more sustainable alternatives. researchgate.net For lipid-like molecules, solvents such as ethanol, isopropanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly being used. mdpi.com The choice depends on balancing the solubility of the nonpolar intermediates with the environmental and safety profile of the solvent. nih.gov

Reaction optimization also focuses on reducing energy consumption by performing reactions at ambient temperatures when possible and minimizing the number of synthetic steps to reduce waste generation.

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry, as it increases atom economy and reduces waste. nih.gov The synthesis of sphingolipid analogues heavily relies on highly efficient catalytic processes.

Asymmetric Catalysis: As discussed, the Sharpless Asymmetric Epoxidation and Aminohydroxylation reactions use only small amounts of a chiral catalyst to generate large quantities of enantiomerically pure product, embodying the principles of green chemistry. jiwaji.edunih.gov

Metathesis Catalysis: Ruthenium-based olefin metathesis catalysts are used in low loadings and have transformed the synthesis of complex alkenes, offering a more efficient alternative to traditional stoichiometric methods like the Wittig reaction. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Reactions Involving the Azido (B1232118) Group

The azido group is a cornerstone of the molecule's utility, primarily because of its participation in bioorthogonal chemistry. It is relatively stable in biological systems yet can be selectively transformed under specific conditions.

Click Chemistry and Cycloaddition Reactions (e.g., CuAAC, SPAAC)

The azide (B81097) functional group is renowned for its role in "click chemistry," a set of reactions known for being high-yielding, stereospecific, and simple to perform. nih.govresearchgate.net The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, where a copper(I) catalyst is used to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. biologists.combeilstein-journals.org The reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. beilstein-journals.org Azido-sphingolipid analogs like (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol can be "clicked" onto alkyne-modified reporters, such as fluorophores or biotin, for visualization and pull-down experiments. biologists.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. biologists.com This reaction utilizes a strained, cyclic alkyne (e.g., a cyclooctyne derivative like DBCO or BCN) which has a decreased activation energy for cycloaddition with an azide, thus proceeding rapidly without the need for a catalyst. biologists.combroadpharm.com This copper-free click reaction is particularly valuable for in vivo imaging and tracking of sphingolipid probes within cells. biologists.com

| Reaction Type | Key Features | Typical Reactants | Application Context |

| CuAAC | Copper(I) catalyzed, high efficiency, high regioselectivity (1,4-isomer). biologists.combeilstein-journals.org | Terminal Alkyne, Azide, Cu(I) source (e.g., CuSO₄/sodium ascorbate). biologists.com | In vitro assays, fixed cell imaging, conjugation chemistry. biologists.com |

| SPAAC | Copper-free, bioorthogonal, uses strained alkynes. biologists.com | Strained Alkyne (e.g., DBCO, BCN), Azide. broadpharm.com | Live-cell imaging, in vivo studies. biologists.com |

Reduction of the Azido Group to Amines

A fundamental transformation of the azido group is its reduction to a primary amine. This reaction is crucial for converting the azido-sphingolipid analog into a structure that more closely mimics natural sphingosine, which contains a primary amino group. A variety of reagents can accomplish this transformation under mild conditions. mdma.chresearchgate.net

The reduction process typically involves the liberation of nitrogen gas (N₂), making the reaction thermodynamically favorable. mdma.ch Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium-carbon catalyst), reduction with complex metal hydrides like lithium aluminum hydride (LAH), or the use of phosphines in the Staudinger reaction. mdma.chresearchgate.net A particularly mild and efficient method involves the use of stannous chloride (SnCl₂) in a protic solvent like methanol, which can reduce organic azides to their corresponding amines in high yield. mdma.ch

| Reducing Agent/Method | Typical Conditions | Key Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Common and effective, but may also reduce the C=C double bond. |

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by hydrolysis | Mild conditions, high chemoselectivity. |

| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | Powerful reducing agent; may also reduce the ester group. mdma.ch |

| Stannous Chloride (SnCl₂) | Methanol | Mild, efficient, and proceeds with the evolution of N₂ gas. mdma.ch |

| Tributyltin Hydride (Bu₃SnH) | AIBN (initiator) | A radical-mediated reduction process. us.es |

Nucleophilic Substitution Reactions Involving the Azido Group

While the azide functional group is primarily used for cycloadditions and reductions, its formation often involves a nucleophilic substitution reaction where an azide salt (like sodium azide) displaces a suitable leaving group (e.g., a halide or a sulfonate ester) on the carbon backbone. google.com The synthesis of azido alcohols, which are precursors to sphingosine analogs, can be achieved through the stereospecific nucleophilic opening of an epoxide ring by the azide ion. google.comorgsyn.org This Sₙ2 reaction establishes the crucial stereochemistry at the C-2 position. orgsyn.org

Conversely, the azido group itself can function as a leaving group under certain conditions, although this is less common than its other reactions. The displacement of an azide requires a potent nucleophile and often harsh reaction conditions, as the azide anion (N₃⁻) is a reasonably stable leaving group.

Reactivity of the Benzoyloxy Ester Moiety

The benzoyloxy group at the C-3 position acts as a protecting group for the hydroxyl function and influences the molecule's lipophilicity. Its reactivity is dominated by nucleophilic acyl substitution. vanderbilt.edu

Hydrolysis and Transesterification Reactions

The ester linkage is susceptible to cleavage by nucleophiles.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield benzoic acid and the corresponding diol, (2S,3R,4E)-2-azido-4-octadecene-1,3-diol. Basic hydrolysis, often termed saponification, is irreversible and involves the attack of a hydroxide ion on the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis is an equilibrium process where the carbonyl oxygen is first protonated to activate the ester toward attack by a weak nucleophile like water. vanderbilt.eduopenochem.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzoyloxy group can be exchanged for a different alkoxy group. This process, known as transesterification, proceeds through a similar nucleophilic acyl substitution mechanism as hydrolysis.

Nucleophilic Acyl Substitution Mechanisms

The reactions of the benzoyloxy group are classic examples of nucleophilic acyl substitution. byjus.comlibretexts.org This mechanism proceeds in two distinct stages: nucleophilic addition followed by elimination of a leaving group. vanderbilt.edu

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom of the carbonyl group. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with an sp³-hybridized carbon. vanderbilt.eduopenochem.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the leaving group. In this molecule, the benzoate (B1203000) anion (or benzoic acid under acidic conditions) is the leaving group. vanderbilt.edu

The reaction can be catalyzed by acid or promoted by base. byjus.comchadsprep.com

Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. openochem.orgbyjus.com

Base-Promoted Mechanism: A strong nucleophile (e.g., OH⁻) directly attacks the carbonyl carbon. For the reaction to proceed, the incoming nucleophile must be a stronger base than the leaving group. byjus.com

Stereochemical Aspects and Control in 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol Research

Absolute Stereochemistry Determination Methodologies

Establishing the absolute configuration of chiral centers is a cornerstone of stereochemical research. For (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol, a combination of techniques is typically employed to unequivocally assign the spatial orientation of the substituents at the C-2 and C-3 positions.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration of chiral centers.

For a compound like this compound, which may not readily form crystals suitable for X-ray diffraction, derivatization is a common strategy. By introducing a heavy atom or a rigid, crystalline moiety into the molecule, the likelihood of obtaining high-quality crystals is significantly increased. The anomalous dispersion effect of the heavy atom can then be used to determine the absolute stereochemistry. While specific X-ray crystal structures for derivatives of this compound are not widely reported in publicly available literature, this method remains the gold standard for unambiguous stereochemical assignment in related sphingolipid research.

Chiroptical Methods (e.g., CD Spectroscopy, Optical Rotation)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are powerful tools for probing the stereochemistry of molecules in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemical environment of chromophores within the molecule. For this compound, the benzoyloxy group and the carbon-carbon double bond act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum can provide valuable information about the absolute configuration of the adjacent chiral centers.

Optical Rotation: This classical technique measures the rotation of the plane of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. While the sign of the optical rotation can sometimes be correlated with the absolute configuration within a homologous series of compounds, these correlations must be made with caution and are often supported by other analytical methods.

Chemical Derivatization for Stereochemical Assignment

Chemical derivatization followed by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is a widely used method for determining the absolute configuration of chiral alcohols and amines. The Mosher's method is a prominent example of this approach.

In the Mosher's method, the chiral alcohol is esterified with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers whose NMR spectra will differ. By analyzing the chemical shift differences (Δδ) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. This method has been successfully applied to determine the stereochemistry of various sphingolipid-like molecules.

Diastereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer of this compound is crucial for studying its unique properties. Diastereoselective and enantioselective synthesis strategies aim to produce the desired (2S,3R) configuration with high purity, avoiding the formation of other stereoisomers.

Diastereoselective Synthesis: These strategies focus on controlling the relative stereochemistry between the C-2 and C-3 centers. One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of the desired diastereomer. For instance, asymmetric aldol (B89426) reactions or Sharpless asymmetric epoxidation followed by regioselective ring-opening with an azide (B81097) nucleophile are powerful methods for establishing the erythro relationship between the amino and hydroxyl groups found in the target molecule.

Enantioselective Synthesis: Enantioselective methods aim to produce a single enantiomer. This can be achieved through various approaches, including:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product, such as an amino acid or a carbohydrate, that already contains some of the required stereocenters.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This includes techniques like asymmetric hydrogenation, asymmetric dihydroxylation, and asymmetric aminohydroxylation.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

While specific synthetic routes dedicated solely to this compound are not extensively documented, the principles of stereoselective synthesis developed for sphingolipids and their analogs are directly applicable.

Conformational Analysis of the Octadecenol (B13825973) Chain and Functional Group Orientation

The biological activity and chemical reactivity of this compound are not only determined by its absolute configuration but also by its preferred conformation in solution and in biological environments. The long octadecenol chain is flexible, and its conformation is influenced by a variety of factors, including steric and electronic interactions between the functional groups.

Computational modeling and spectroscopic techniques like NMR are employed to study the conformational preferences of the molecule. Key aspects of the conformational analysis include:

The orientation of the azido (B1232118), benzoyloxy, and hydroxyl groups relative to each other and to the hydrocarbon chain. Intramolecular hydrogen bonding between the hydroxyl and neighboring groups can play a significant role in stabilizing certain conformations.

The geometry of the trans (E) double bond at the C-4 position, which introduces a rigid kink in the chain.

Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets such as enzymes or receptors.

Influence of Stereochemistry on Reactivity and Potential Interactions

The specific (2S,3R,4E) stereochemistry of the molecule has a profound impact on its chemical reactivity and its potential to interact with other molecules. The spatial arrangement of the functional groups dictates how they are presented to incoming reagents or binding partners.

Reactivity: The stereochemistry at C-2 and C-3 can influence the rate and outcome of reactions at these centers and at adjacent positions. For example, the accessibility of the hydroxyl group for esterification or the azide group for reduction can be affected by the steric hindrance imposed by the neighboring benzoyloxy group in a particular stereochemical arrangement.

Interactions: In a biological context, the precise three-dimensional structure is critical for molecular recognition. Enzymes and receptors often have highly specific binding pockets that can distinguish between different stereoisomers. Therefore, the (2S,3R,4E) configuration of this molecule would be expected to lead to specific interactions with biological targets that would not be observed with its other stereoisomers. The orientation of the hydrophobic octadecenol chain and the polar headgroup (containing the azido, benzoyloxy, and hydroxyl functions) is crucial for its insertion into and interaction with lipid membranes.

Potential Biological Activity and Mechanistic Insights Excluding Clinical Data of 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Investigation of Molecular Targets and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Binding in vitro)

The structure of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol, which mimics the natural sphingosine backbone, positions it as a candidate for interaction with enzymes involved in sphingolipid metabolism. The central hypothesis is that it may act as a competitive inhibitor of these enzymes. Sphingolipid metabolizing enzymes such as sphingosine kinases, ceramidases, glucosylceramide synthase, and sphingomyelinases are crucial for maintaining the balance of bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P). frontiersin.orgresearchgate.netavantiresearch.com

Research on stereodefined azido (B1232118) phosphates, which are structurally related to the target compound, has shown that the replacement of the amino group in natural sphingolipid substrates with an azido group can lead to competitive inhibitors of sphingosine-1-phosphate lyase (S1PL) in the low micromolar range. nih.govresearchgate.net S1PL is a key enzyme responsible for the irreversible degradation of S1P. frontiersin.org Inhibition of S1PL would lead to an accumulation of S1P, a potent signaling molecule with diverse cellular functions. The benzoyloxy group at the 3-position of this compound may influence its binding affinity and selectivity for the active sites of these enzymes compared to other sphingosine analogs.

While direct in vitro binding assays for this compound with specific receptors are not extensively documented in the available literature, its structural similarity to sphingosine and S1P suggests a potential for interaction with S1P receptors. However, the bulky benzoyloxy group and the azido functionality would likely alter the binding kinetics and downstream signaling compared to the endogenous ligands.

Table 1: Potential Molecular Targets and Binding Mechanisms

| Potential Molecular Target | Predicted Binding Mechanism | Rationale |

| Sphingosine-1-Phosphate Lyase (S1PL) | Competitive Inhibition | Structural similarity to the natural substrate; studies on other azido-sphingoid bases show S1PL inhibition. nih.govresearchgate.net |

| Sphingosine Kinases (SphK1/2) | Competitive Inhibition | Mimics sphingosine, the natural substrate for SphKs. |

| Ceramidases | Competitive Inhibition | The sphingoid backbone is a key recognition motif for these enzymes. |

| S1P Receptors (S1PR1-5) | Agonism or Antagonism | Structural analogy to S1P, the natural ligand. |

Exploration of Potential Biological Pathways and Cellular Processes Modulated by the Compound

Given its likely interaction with sphingolipid-metabolizing enzymes, this compound could modulate several biological pathways and cellular processes. The sphingolipid metabolic network is a tightly regulated system where the balance between pro-apoptotic ceramide and pro-survival S1P is critical for cell fate decisions. avantiresearch.com

By potentially inhibiting S1PL, the compound could lead to an increase in intracellular S1P levels. S1P is a critical regulator of cell proliferation, survival, migration, and inflammation. frontiersin.org An elevation in S1P could, therefore, impact processes such as lymphocyte trafficking, angiogenesis, and endothelial barrier function. Conversely, if the compound or its metabolites interfere with sphingosine kinases, it could lead to an accumulation of sphingosine and ceramide, potentially promoting apoptosis.

The central role of sphingolipids in cell membrane structure and function also suggests that the incorporation of this analog could alter membrane properties, affecting the function of membrane-associated proteins and signaling platforms.

Table 2: Potential Modulated Biological Pathways and Cellular Processes

| Potential Modulated Pathway/Process | Mechanism of Modulation | Potential Cellular Outcome |

| Sphingolipid Metabolism | Inhibition of key enzymes like S1PL. | Altered levels of bioactive sphingolipids (e.g., increased S1P, altered ceramide levels). frontiersin.orgnih.govresearchgate.net |

| Cell Survival/Apoptosis | Shifting the ceramide/S1P rheostat. | Promotion of cell survival (if S1P increases) or induction of apoptosis (if ceramide increases). avantiresearch.com |

| Inflammatory Signaling | Modulation of S1P levels and receptor activity. | Altered immune cell trafficking and cytokine production. |

| Membrane Dynamics | Incorporation into cellular membranes. | Changes in membrane fluidity, raft formation, and receptor signaling. |

Structure-Activity Relationship (SAR) Studies on Synthetic Analogs

For instance, modifications to the sphingoid backbone, such as altering the chain length, the position and geometry of the double bond, and the substituents on the amino and hydroxyl groups, can significantly impact the potency and selectivity of enzyme inhibition or receptor binding. The (2S,3R,4E) stereochemistry of the target compound is crucial as it mimics the natural D-erythro-sphingosine.

The presence of the bulky benzoyloxy group at the C3 position is a key feature. SAR studies on analogs with different ester groups at this position could reveal the importance of steric and electronic factors for biological activity. Similarly, the replacement of the azido group with other functionalities would help to elucidate the role of this group in target binding, beyond its utility as a chemical handle.

Role as a Chemical Probe in Biological Systems (e.g., Bioorthogonal Labeling, Activity-Based Protein Profiling)

The most significant and well-documented potential application of this compound is as a chemical probe. The azido group is a key functional group for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments. organic-chemistry.org Specifically, the azide (B81097) can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. organic-chemistry.org

This property allows the compound to be used for metabolic labeling. It can be introduced into cells, where it is metabolized and incorporated into more complex sphingolipids. Subsequently, an alkyne-bearing reporter tag (e.g., a fluorophore or a biotin affinity tag) can be attached via click chemistry, enabling the visualization and/or enrichment of the newly synthesized sphingolipids. nih.gov This approach can be used to study the dynamics of sphingolipid metabolism and trafficking in living cells. nih.gov

Furthermore, this compound could be a valuable tool for activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label active enzymes in a proteome. amerigoscientific.com If this compound binds to the active site of a sphingolipid-metabolizing enzyme, it could potentially be converted into a more elaborate ABPP probe. This would involve the addition of a reporter tag (via the azido group) and possibly a more reactive "warhead" to ensure covalent modification of the target enzyme.

Table 3: Applications as a Chemical Probe

| Application | Methodology | Information Gained |

| Bioorthogonal Labeling | Metabolic incorporation followed by click chemistry with an alkyne-tagged reporter. organic-chemistry.orgnih.gov | Visualization and tracking of sphingolipid synthesis and localization in cells. |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzymes in a complex proteome. amerigoscientific.com | Identification of novel enzyme targets and assessment of enzyme activity in native biological systems. |

In Silico Studies: Molecular Docking and Dynamics Simulations with Biological Macromolecules

While specific in silico studies for this compound are not prominent in the reviewed literature, molecular docking and dynamics simulations represent a powerful approach to predict and rationalize its interactions with biological macromolecules.

Molecular docking simulations could be employed to predict the binding mode of the compound within the active sites of enzymes like S1PL and sphingosine kinases. Such studies would provide insights into the specific amino acid residues involved in binding and could help to explain the basis for its potential inhibitory activity. For example, docking studies have been used to understand the interaction of other inhibitors with S1PL. nih.gov

Molecular dynamics simulations could then be used to assess the stability of the predicted binding poses and to explore the conformational changes in both the ligand and the protein upon binding. These simulations can provide a more dynamic picture of the interaction and can help to estimate the binding free energy. Such computational approaches would be invaluable for guiding the design of more potent and selective analogs in future SAR studies.

Advanced Analytical Characterization Techniques for 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol, the expected molecular formula is C₂₅H₃₉N₃O₃. The theoretical exact mass for the neutral molecule is 429.29914 u. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution measurement of these ions would then be compared against the theoretical values to confirm the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (u) |

| [M+H]⁺ | C₂₅H₄₀N₃O₃⁺ | 430.30637 |

| [M+Na]⁺ | C₂₅H₃₉N₃O₃Na⁺ | 452.28831 |

| [M+K]⁺ | C₂₅H₃₉N₃O₃K⁺ | 468.26225 |

The observation of an ion at m/z 430.30637, for instance, would provide strong evidence for the molecular formula C₂₅H₃₉N₃O₃, thereby confirming the elemental makeup of the compound. Tandem mass spectrometry (MS/MS) experiments could further be used to analyze fragmentation patterns, providing initial structural insights by identifying the loss of characteristic neutral fragments like the azido (B1232118) group, the benzoyl group, or the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons of the benzoyl group, the olefinic protons of the trans-double bond, the protons on the stereogenic centers (C2 and C3), the methylene protons of the primary alcohol, and the long aliphatic chain. The coupling constants (J-values) between adjacent protons provide crucial information about dihedral angles and, consequently, the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (Hz) |

| Benzoyl-C=O | ~166.0 | - | - |

| Benzoyl-C | ~130.5 | - | - |

| Benzoyl-CH (ortho) | ~129.8 | ~8.05 | d, J ≈ 7.5 |

| Benzoyl-CH (meta) | ~128.5 | ~7.45 | t, J ≈ 7.5 |

| Benzoyl-CH (para) | ~133.3 | ~7.58 | t, J ≈ 7.5 |

| C1 (-CH₂OH) | ~63.5 | ~3.8-3.9 | m |

| C2 (-CHN₃) | ~62.0 | ~3.7-3.8 | m |

| C3 (-CHOBz) | ~74.0 | ~5.3-5.4 | m |

| C4 (=CH-) | ~126.0 | ~5.6-5.7 | m |

| C5 (=CH-) | ~135.0 | ~5.8-5.9 | m |

| C6-C17 | ~22.0-32.0 | ~1.2-2.1 | m |

| C18 (-CH₃) | ~14.1 | ~0.88 | t, J ≈ 7.0 |

Note: These are predicted values based on similar known structures and may vary slightly.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would establish the connectivity from the terminal methyl group (C18) all the way to the primary alcohol (C1), tracing the entire carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon in the ¹³C spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting non-protonated carbons (like the benzoyl carbonyl) to the rest of the structure. For instance, a correlation between the C3 proton and the benzoyl carbonyl carbon would confirm the location of the benzoyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. beilstein-journals.org This is invaluable for determining stereochemistry. A strong NOE between the olefinic protons at C4 and C5 would confirm the E (trans) configuration of the double bond. Furthermore, NOE correlations between H2, H3, and H4 would help to confirm the relative syn or anti arrangement at the C2-C3 stereocenters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. chemicalpapers.com

For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure. The most prominent and diagnostic peak would be the strong, sharp absorption from the asymmetric stretching of the azido group. nih.gov The ester carbonyl of the benzoyloxy group would also give a strong, sharp signal.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching, H-bonded | 3500 - 3200 | Broad, Medium |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Strong |

| N₃ (azide) | Asymmetric Stretch | 2120 - 2090 | Strong, Sharp |

| C=O (ester) | Stretching | 1725 - 1705 | Strong, Sharp |

| C=C (alkene) | Stretching | 1680 - 1640 | Weak to Medium |

| C=C (aromatic) | Stretching | ~1600, ~1450 | Medium |

| C-O (ester/alcohol) | Stretching | 1300 - 1000 | Strong |

| =C-H (trans alkene) | Bending (out-of-plane) | 970 - 960 | Strong |

The presence of a strong band around 965 cm⁻¹ would be indicative of the trans configuration of the carbon-carbon double bond. docbrown.info

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

While NMR and other spectroscopic methods can determine the relative stereochemistry, they cannot distinguish between a compound and its enantiomer. Chiral chromatography is the definitive method for assessing enantiomeric purity (or enantiomeric excess, ee).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a molecule like this compound, a CSP based on a polysaccharide derivative (e.g., cellulose or amylose) would be a suitable choice.

A typical analysis would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and injecting it onto the chiral column. The detector (e.g., UV, as the benzoyl group is a strong chromophore) would show two separate peaks if both enantiomers were present. The enantiomeric purity is calculated from the relative areas of the peaks. A single peak would indicate that the sample is enantiomerically pure (within the detection limits of the instrument).

Advanced Spectroscopic Techniques for Conformational and Stereochemical Analysis (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. hindsinstruments.com VCD is exceptionally sensitive to the absolute configuration and solution-phase conformation of chiral molecules. rsc.orgru.nl

For this compound, an experimental VCD spectrum would be recorded. This spectrum, which shows both positive and negative bands corresponding to the molecule's specific 3D structure, serves as a unique stereochemical fingerprint. To determine the absolute configuration, the experimental spectrum is compared to a theoretical VCD spectrum. This theoretical spectrum is calculated using quantum chemical methods (e.g., Density Functional Theory) for a molecule with a known, defined stereochemistry (i.e., the (2S,3R,4E) configuration). A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration of the synthesized or isolated compound. nih.gov

Computational Chemistry and Theoretical Studies of 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol. These computational methods allow for the examination of electron distribution and its implications for chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the FMO analysis indicates specific sites of electrophilic and nucleophilic attack.

The azide (B81097) group, with its high electron density, significantly influences the energy of the HOMO, making it a primary site for electrophilic attack. Conversely, the LUMO is likely to be distributed around the benzoyloxy group and the carbon-carbon double bond, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and based on typical values for similar organic azides.

Reaction Pathway Calculations and Transition State Optimization

Computational studies can map out the potential energy surface for reactions involving this compound. For instance, the reduction of the azide group to an amine is a common transformation for this class of compounds in the synthesis of sphingolipid analogues. Theoretical calculations can elucidate the mechanism of this reduction, whether through catalytic hydrogenation or Staudinger reaction.

By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. Transition state optimization allows for the characterization of the highest energy point along the reaction coordinate, providing the activation energy. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst choice to improve reaction yield and selectivity. For example, in a simulated azide reduction, the transition state would involve the interaction of the reducing agent with the terminal nitrogen of the azide group.

Conformational Searching and Energy Landscape Mapping

The long octadecenol (B13825973) chain of this compound allows for a high degree of conformational flexibility. acs.orgdntb.gov.ua Conformational searching and energy landscape mapping are computational techniques used to identify the most stable three-dimensional structures of the molecule. researchgate.net

These studies typically employ molecular mechanics or quantum mechanics methods to calculate the potential energy of thousands of different conformations. The results can be visualized as an energy landscape, where valleys represent stable conformers and peaks represent transition states between them. The global minimum on this landscape corresponds to the most stable conformation of the molecule.

Understanding the preferred conformation is crucial as it dictates the molecule's physical properties and biological activity. For instance, the spatial arrangement of the azide, benzoyloxy, and hydroxyl groups will influence how the molecule interacts with biological targets like enzymes. Molecular dynamics simulations of related long-chain lipids, such as ceramides, have been used to understand their behavior in membrane environments. acs.orgdntb.gov.uaacs.orgnih.gov

Table 2: Relative Energies of Low-Energy Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178° | 0.00 |

| 2 | -65° | 1.25 |

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict various spectroscopic properties of this compound. These predictions are highly valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

By using methods such as Density Functional Theory (DFT), it is possible to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts for ¹H and ¹³C nuclei. orgsyn.org Similarly, the vibrational frequencies can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. The characteristic azide stretch, for example, is expected to appear around 2100 cm⁻¹. orgsyn.org

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Azido (B1232118) Compound

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

|---|---|---|

| ¹³C NMR (Azide-bearing C) | 65 ppm | 63 ppm |

Note: The predicted values are for illustrative purposes and based on calculations for similar structures. Experimental values are from related compounds. orgsyn.org

In Silico Design of Derivatives and Reaction Optimizations

The framework of this compound serves as a scaffold for the in silico design of novel derivatives with potentially enhanced biological activity. researchgate.net Computational tools allow for the systematic modification of the parent structure and the subsequent evaluation of the derivatives' properties without the need for immediate synthesis.

For example, the benzoyloxy group could be replaced with other ester functionalities to modulate the molecule's lipophilicity and electronic properties. The long alkyl chain can also be modified to study its effect on membrane interactions. acs.org Molecular docking simulations can then be used to predict the binding affinity of these new derivatives to specific protein targets, thereby guiding the synthetic efforts towards the most promising candidates. researchgate.net

Furthermore, computational models can aid in the optimization of synthetic reactions by predicting the effect of different reagents and catalysts on the reaction outcome. This can lead to the development of more efficient and sustainable synthetic routes.

Derivatization and Analog Synthesis of 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Synthesis of Stereoisomers and Diastereomers

The precise stereochemistry of sphingolipid-like molecules is known to be a determinant of their biological activity. Therefore, the synthesis of stereoisomers and diastereomers of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is fundamental to understanding its structure-activity relationship. The synthesis of the four sphingosine stereoisomers (D-erythro, L-erythro, D-threo, and L-threo) has been described, providing a roadmap for accessing the various stereochemical configurations of the target compound. nih.gov

A common strategy to achieve stereocontrol is through the use of chiral starting materials or asymmetric reactions. For instance, the stereoselective synthesis of related fluorinated ceramide analogs has been achieved using an asymmetric aldol (B89426) reaction as the key step to establish the desired stereocenters. beilstein-journals.org This approach, utilizing a chiral auxiliary, can control the absolute configuration at the C-2 and C-3 positions.

The general synthetic approach to different stereoisomers of this compound would involve the stereoselective introduction of the azide (B81097) and hydroxyl groups. One established method for achieving the syn relationship, as seen in the erythro isomer, is through the nucleophilic opening of a trans-epoxide with an azide nucleophile. Conversely, the anti-relationship of the threo isomer can be accessed from a cis-epoxide. The stereochemistry of the alkene can be controlled using stereoselective olefination reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, by selecting the appropriate reagents and reaction conditions to favor either the (E) or (Z) isomer.

Table 1: Potential Stereoisomers and Diastereomers for Synthesis

| Stereochemistry | C-2 Configuration | C-3 Configuration | C-4 Olefin Geometry |

| (2S,3R,4E) | S | R | E |

| (2R,3S,4E) | R | S | E |

| (2S,3S,4E) | S | S | E |

| (2R,3R,4E) | R | R | E |

| (2S,3R,4Z) | S | R | Z |

Functional Group Modifications and Interconversions

The functional groups of this compound—the azide, benzoyloxy, alkene, and primary alcohol—offer multiple handles for chemical modification to probe their individual contributions to biological activity.

Azide Group: The azide at the C-2 position is a versatile functional group. It can be readily reduced to a primary amine using reagents such as triphenylphosphine followed by water (Staudinger ligation) or catalytic hydrogenation. This primary amine can then be acylated with various fatty acids to generate a library of ceramide-like analogs, mimicking the natural N-acyl linkage in sphingolipids.

Benzoyloxy Group: The benzoyloxy group at C-3 can be hydrolyzed under basic conditions to reveal a free hydroxyl group. This hydroxyl group, along with the primary alcohol at C-1, can be the site for further modifications, such as etherification or esterification with different acyl chains to investigate the influence of the substituent at this position.

Alkene Group: The C-4 double bond can be modified through various reactions. Catalytic hydrogenation can saturate the alkene to produce the corresponding dihydro analog. Epoxidation followed by nucleophilic ring-opening can introduce new functional groups at C-4 and C-5. Olefin metathesis presents another powerful tool for modifying the lipid tail. mdpi.com

Primary Alcohol: The primary alcohol at C-1 is a prime site for modification. It can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a phosphate group, mimicking sphingosine-1-phosphate, a key signaling molecule.

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Azide | 1. PPh3, THF 2. H2O | Amine |

| Benzoyloxy Ester | LiOH, THF/H2O | Hydroxyl |

| Alkene | H2, Pd/C | Alkane |

| Primary Alcohol | Dess-Martin periodinane | Aldehyde |

Introduction of Reporter Tags or Probes (e.g., Fluorescent Labels)

To visualize the subcellular localization and trafficking of this compound, fluorescently labeled analogs are indispensable tools. The synthesis of such probes typically involves the covalent attachment of a fluorophore to the parent molecule. nih.gov

Commonly used fluorophores for labeling lipids include BODIPY (boron-dipyrromethene) and coumarin derivatives. ub.eduacs.org These dyes offer excellent photophysical properties, such as high quantum yields and sensitivity to the local environment. nih.gov The attachment of these fluorescent tags can be achieved through several strategies. For instance, the primary alcohol at C-1 can be esterified or etherified with a fluorophore-containing carboxylic acid or alkyl halide, respectively. Alternatively, if the C-2 azide is reduced to an amine, it can be acylated with an activated ester of a fluorescent dye.

The choice of the fluorophore and the linker used for its attachment is critical, as it can influence the biological activity and subcellular distribution of the probe. ub.edu It is therefore important to synthesize a panel of probes with different fluorophores and linker lengths to identify the one that most faithfully mimics the behavior of the unlabeled parent compound.

Table 3: Common Fluorophores for Lipid Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| BODIPY FL | ~505 | ~515 | High quantum yield, relatively insensitive to solvent polarity. |

| Coumarin | ~350-450 | ~400-500 | Environmentally sensitive, useful for studying membrane properties. |

Library Synthesis Approaches for Structure-Activity Relationship Studies (Academic Focus)

The systematic exploration of the structure-activity relationships (SAR) of this compound necessitates the synthesis of a focused library of analogs. Combinatorial and parallel synthesis approaches are well-suited for this purpose, allowing for the rapid generation of a diverse set of compounds from a common intermediate.

A key intermediate for library synthesis would be the amino alcohol derivative, obtained by reduction of the azide and hydrolysis of the benzoyl ester. From this core structure, a library of analogs can be generated by varying the N-acyl chain and the substituents on the hydroxyl groups.

For example, a library of ceramide analogs can be synthesized by acylating the C-2 amino group with a panel of fatty acids of varying chain lengths and degrees of unsaturation. nih.govashpublications.org This would allow for the investigation of the role of the N-acyl chain in the biological activity of the molecule. Similarly, the hydroxyl groups at C-1 and C-3 can be acylated or etherified with a variety of substituents to probe the steric and electronic requirements at these positions. These SAR studies are crucial for identifying the key structural features responsible for the compound's biological effects and for the design of more potent and selective analogs. ashpublications.org

Potential Applications in Chemical Biology and Material Science Research Pre Clinical & Non Human Focus

Role as a Precursor for Complex Bioactive Molecules (e.g., Glycosphingolipids, Cancer Antigens)

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol serves as a key building block in the synthesis of complex bioactive molecules, particularly glycosphingolipids and tumor-associated carbohydrate antigens (TACAs). The sphingoid base is a fundamental component of sphingolipids, which are crucial constituents of eukaryotic cell membranes involved in cell signaling, recognition, and adhesion.

The presence of the azide (B81097) group at the C-2 position is of particular synthetic utility. It can be readily reduced to an amine, which can then be acylated to introduce various fatty acid chains, a critical step in the formation of ceramides. These ceramides, in turn, are the direct precursors to more complex sphingolipids. The hydroxyl group at C-1 can be glycosylated to introduce diverse carbohydrate moieties, leading to the synthesis of a wide array of glycosphingolipids.

A significant application of this precursor is in the synthesis of TACAs, such as Globo H. nih.gov These complex glycans are overexpressed on the surface of various cancer cells and are important targets for the development of cancer vaccines and immunotherapies. nih.govpsu.edu The synthesis of TACA-based vaccines often involves the conjugation of the carbohydrate antigen to a carrier protein. The azido (B1232118) group in this compound can be exploited for "click chemistry" reactions, facilitating the efficient and specific conjugation of the synthesized glycosphingolipid antigen to carrier molecules. nih.gov

Table 1: Key Structural Features and Their Synthetic Utility

| Structural Feature | Position | Synthetic Utility |

|---|---|---|

| Sphingoid Backbone | Core Structure | Provides the fundamental framework for sphingolipid synthesis. |

| Azide Group | C-2 | Can be reduced to an amine for fatty acid coupling (ceramide formation) or used in bioorthogonal "click" chemistry for conjugation. |

| Benzoyloxy Group | C-3 | Acts as a protecting group during synthesis, which can be removed to reveal a free hydroxyl group for further modifications. |

| Hydroxyl Group | C-1 | Site for glycosylation to introduce various carbohydrate head groups. |

Application in Synthetic Lipid-Based Delivery Systems for Chemical Biology

Lipid-based nanoparticles, such as liposomes, are extensively used as delivery vehicles for a variety of molecules, including drugs, nucleic acids, and imaging agents. nih.govnih.govresearchgate.netresearchgate.netomicsonline.org The incorporation of synthetic lipids like this compound into these delivery systems can impart novel functionalities.

The azide group on the surface of a liposome (B1194612) formulated with this compound can be used for surface modification via click chemistry. This allows for the attachment of targeting ligands, such as antibodies, peptides, or aptamers, which can direct the liposomes to specific cells or tissues. This targeted delivery is a crucial aspect of developing more effective therapeutic and diagnostic agents in a research context.

Furthermore, the sphingolipid nature of the molecule can influence the physicochemical properties of the lipid bilayer, such as its fluidity, permeability, and stability. By varying the concentration of this azido-sphingolipid analogue in the liposome formulation, researchers can fine-tune the release kinetics of encapsulated cargo.

Utilization in Membrane Mimetic Systems for Biophysical Investigations

Membrane mimetic systems, such as bicelles and nanodiscs, are invaluable tools for studying the structure and function of membrane proteins in a near-native environment. nih.govnih.gov These systems provide a small patch of a lipid bilayer that can solubilize membrane proteins for biophysical studies like NMR spectroscopy and cryo-electron microscopy.

The incorporation of this compound into these membrane mimetics offers several advantages. The azide group can serve as a handle for various applications. For instance, it can be used to attach spectroscopic probes to study the local environment within the lipid bilayer.

Moreover, the sphingolipid structure can influence the organization of the membrane mimetic and its interaction with embedded membrane proteins. This is particularly relevant as many membrane proteins are known to interact specifically with sphingolipids in their native environment. By using membrane mimetics containing this synthetic sphingolipid, researchers can investigate these specific lipid-protein interactions in a controlled setting.

Potential in Supramolecular Assemblies and Nanomaterials

The self-assembly properties of lipids are fundamental to the formation of biological membranes and have been harnessed to create a variety of nanomaterials. The unique structure of this compound, with its polar head group and long hydrophobic tail, suggests its potential for forming various supramolecular assemblies beyond simple liposomes.

Depending on the conditions, such as solvent composition and temperature, this molecule could potentially self-assemble into nanotubes, nanoribbons, or other complex nanostructures. The presence of the benzoyloxy group could influence the packing of the molecules and the resulting morphology of the assembly.

The azide functionality provides a powerful tool for the post-assembly modification of these nanomaterials. Through click chemistry, the surface of these assemblies could be decorated with a wide range of molecules, including fluorophores for imaging, catalysts for chemical reactions, or bioactive molecules for biological applications.

Use as a Scaffold for Probing Fundamental Biological Interactions

Understanding the intricate network of interactions between lipids and proteins is a central goal in chemical biology. This compound can serve as a versatile scaffold for the design of chemical probes to investigate these interactions. researchgate.net

One powerful technique is photoaffinity labeling. acs.orgnih.govnih.govdntb.gov.ua By attaching a photoactivatable group (e.g., a diazirine or an aryl azide) to the sphingolipid scaffold, researchers can create a probe that, upon irradiation with UV light, will covalently crosslink to nearby interacting proteins. The azide group can then be used to attach a reporter tag, such as biotin, via click chemistry. This allows for the isolation and identification of the crosslinked proteins by techniques like mass spectrometry, providing a snapshot of the lipid's interactome within a cellular context.

These probes can be metabolically incorporated into cells, allowing for the study of lipid-protein interactions in a living system. By designing probes based on the this compound scaffold, researchers can gain valuable insights into the roles of sphingolipids in various cellular processes.

Table 2: Potential Research Applications of this compound

| Application Area | Specific Use | Key Feature Utilized |

|---|---|---|

| Bioactive Molecule Synthesis | Precursor for glycosphingolipids and cancer antigens. | Sphingoid backbone, reactive azide group. |

| Drug Delivery | Surface modification of liposomes for targeted delivery. | Azide group for click chemistry. |

| Membrane Biophysics | Component of membrane mimetics to study protein-lipid interactions. | Sphingolipid structure, azide handle for probes. |

| Nanomaterials | Formation of self-assembled nanostructures with modifiable surfaces. | Amphipathic nature, azide for functionalization. |

| Chemical Biology Probes | Scaffold for photoaffinity labels to identify lipid-interacting proteins. | Azide for reporter tag attachment. |

Future Research Directions and Emerging Opportunities for 2s,3r,4e 2 Azido 3 Benzoyloxy 4 Octadecenol

Development of Novel Stereoselective Synthetic Methodologies

While methods exist for the synthesis of sphingolipid analogs, the future development of more efficient and versatile stereoselective synthetic routes for (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is a primary research goal. Current strategies for synthesizing similar complex molecules, such as other sphingolipid analogues, often begin from chiral precursors like Garner's aldehyde to establish the desired stereocenters nih.govelsevierpure.com. Key steps in such syntheses include stereoselective reactions like cross-metathesis and dihydroxylation to build the core structure researchgate.net.

Emerging opportunities lie in the development of novel catalytic systems that can ensure high diastereoselectivity and enantioselectivity, thereby reducing the reliance on chiral pool starting materials and minimizing tedious purification steps. Research into asymmetric aldol (B89426) reactions, for instance, has shown promise in controlling the stereochemistry of fluorinated sphingosine analogs beilstein-journals.org. Future methodologies could focus on:

Advanced Catalysis: Exploring new transition metal catalysts or organocatalysts to achieve precise control over the C2-amino and C3-hydroxyl stereocenters.

Flow Chemistry: Adapting synthetic steps to continuous flow processes, which can enhance reaction efficiency, safety (especially when working with azides), and scalability.

These advancements will not only make this compound more accessible to the broader research community but also facilitate the creation of a diverse library of related probes with varied functionalities.

Exploration of Unconventional Reactivity Profiles and New Transformations

The azide (B81097) group is a cornerstone of this probe's functionality, primarily utilized for bioorthogonal "click chemistry" reactions nih.govresearchgate.net. This allows for the covalent attachment of reporter molecules like fluorophores or biotin for visualization and affinity purification. However, the chemical potential of this probe extends beyond conventional applications.

Future research should explore the unconventional reactivity of its functional groups to develop novel methods for probing biological systems:

Photoactivation and Uncaging: The benzoyloxy group, or other ester functionalities, could be replaced with photolabile "caging" groups. This would render the molecule biologically inactive until its activation with a flash of light at a specific time and location within a cell, providing precise spatiotemporal control over lipid signaling studies nsf.govresearchgate.net.

Next-Generation Bioorthogonal Reactions: Moving beyond copper-catalyzed or strain-promoted alkyne-azide cycloadditions, researchers can explore other bioorthogonal reactions that offer faster kinetics or compatibility with different biological contexts.

Proximity-Labeling Chemistries: The probe could be engineered to carry catalysts that, upon binding to a target protein, activate a labeling reaction with nearby molecules, providing a snapshot of the molecular neighborhood of specific sphingolipids.

Photoswitchable Analogs: Incorporating photoswitchable elements, such as an azobenzene group, could allow for reversible control over the probe's activity, mimicking the active and inactive states of endogenous sphingolipids upon irradiation with different wavelengths of light nsf.gov.

Integration with Advanced Analytical and Imaging Techniques in Chemical Biology

The utility of this compound as a chemical probe is directly linked to the analytical techniques used for its detection. While currently used in conjunction with fluorescence microscopy and mass spectrometry researchgate.net, integration with more advanced technologies is a key area for future development.

| Analytical Technique | Potential Application for the Probe | Future Opportunity |

| Mass Spectrometry (MS) | Used for metabolic flux analysis and identification of lipid species. nih.govnsf.gov | Coupling with imaging mass spectrometry (e.g., MALDI-IMS) to map the subcellular distribution of the probe and its metabolites directly in tissue sections. |